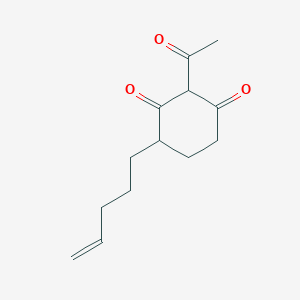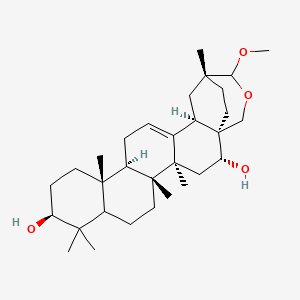![molecular formula C6H10N2O3 B14454219 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid is an organic compound with a unique structure that includes both an imine and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid can be achieved through several methods. One common approach involves the reaction of an appropriate aldehyde with an amino acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the imine group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and proteins, influencing their activity. The imine group can participate in reversible binding with biological molecules, modulating their function and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]propanoic acid
- 2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]butanoic acid
Uniqueness
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid is unique due to its specific structural features, such as the presence of both an imine and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C6H10N2O3 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid |
InChI |
InChI=1S/C6H10N2O3/c1-4(5(2)8-11)7-3-6(9)10/h11H,3H2,1-2H3,(H,9,10)/b7-4?,8-5+ |
Clé InChI |
DARHPCHHGSLWDK-SNRNYVCESA-N |
SMILES isomérique |
CC(=NCC(=O)O)/C(=N/O)/C |
SMILES canonique |
CC(=NCC(=O)O)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)



![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
